molecular formula C13H15N3O5 B1223293 3-hydroxy-7-methyl-3-(4-morpholinyl)-5-nitro-1H-indol-2-one

3-hydroxy-7-methyl-3-(4-morpholinyl)-5-nitro-1H-indol-2-one

Cat. No. B1223293
M. Wt: 293.27 g/mol
InChI Key: LLQANBYCBIAPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-7-methyl-3-(4-morpholinyl)-5-nitro-1H-indol-2-one is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Chemical Synthesis and Applications

  • Pharmaceutical Patents and Synthesis Methods : A study by Habernickel (2002) outlined the synthesis of pyridazino(4,5-b)indole-1-acetamide compounds, including variations with morpholinyl groups. These compounds showed a range of activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic applications (Habernickel, 2002).

  • Conversion of Quinoline to Indole Derivatives : Dyumaev and Popova (1979) demonstrated the conversion of 4-nitro-3-hydroxyquinoline to various indole derivatives, which includes the synthesis process relevant to compounds similar to 3-hydroxy-7-methyl-3-(4-morpholinyl)-5-nitro-1H-indol-2-one (Dyumaev & Popova, 1979).

  • Synthesis of Indole Derivatives : Hayashi et al. (2004) discovered a novel synthetic method for 3-hydroxy-3H-indole-3-ethanamines and -3H-indole-3-acetamides, including those with a 4-morpholinyl group. This research provides insights into the chemical synthesis that could be applicable to the compound (Hayashi et al., 2004).

Antiviral and Anticancer Applications

  • Antiviral and Cytotoxic Activities : A study on the synthesis and primary antiviral activity of 3-hydrazono-5-nitro-2-indolinone derivatives, which are structurally related to the compound , showed weak activity against specific viruses. This suggests potential applications in the development of antiviral drugs (Terzioğlu et al., 2005).

  • Cytotoxic Activity of Indoline and Morpholine Derivatives : Doan et al. (2016) synthesized and tested novel derivatives of indoline and morpholine for their cytotoxic effects on various cells, providing a basis for potential anticancer drug development. This research could be relevant to understanding the applications of 3-hydroxy-7-methyl-3-(4-morpholinyl)-5-nitro-1H-indol-2-one in cancer treatment (Doan et al., 2016).

properties

Product Name

3-hydroxy-7-methyl-3-(4-morpholinyl)-5-nitro-1H-indol-2-one

Molecular Formula

C13H15N3O5

Molecular Weight

293.27 g/mol

IUPAC Name

3-hydroxy-7-methyl-3-morpholin-4-yl-5-nitro-1H-indol-2-one

InChI

InChI=1S/C13H15N3O5/c1-8-6-9(16(19)20)7-10-11(8)14-12(17)13(10,18)15-2-4-21-5-3-15/h6-7,18H,2-5H2,1H3,(H,14,17)

InChI Key

LLQANBYCBIAPTJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1NC(=O)C2(N3CCOCC3)O)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C2(N3CCOCC3)O)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-7-methyl-3-(4-morpholinyl)-5-nitro-1H-indol-2-one
Reactant of Route 2
3-hydroxy-7-methyl-3-(4-morpholinyl)-5-nitro-1H-indol-2-one
Reactant of Route 3
3-hydroxy-7-methyl-3-(4-morpholinyl)-5-nitro-1H-indol-2-one
Reactant of Route 4
3-hydroxy-7-methyl-3-(4-morpholinyl)-5-nitro-1H-indol-2-one
Reactant of Route 5
3-hydroxy-7-methyl-3-(4-morpholinyl)-5-nitro-1H-indol-2-one
Reactant of Route 6
3-hydroxy-7-methyl-3-(4-morpholinyl)-5-nitro-1H-indol-2-one

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